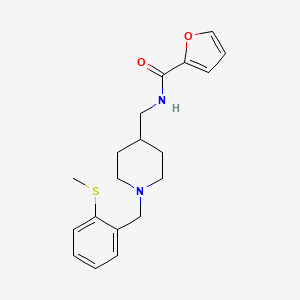

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic compound featuring a piperidine core substituted with a 2-(methylthio)benzyl group and a methyl-linked furan-2-carboxamide moiety. Its structure combines aromatic (furan, benzyl) and heterocyclic (piperidine) elements, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-5-16(18)14-21-10-8-15(9-11-21)13-20-19(22)17-6-4-12-23-17/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSOOMOWHWSJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves the following key steps:

Synthesis of the benzyl-piperidinyl intermediate: A piperidine ring is substituted at the 4th position with a benzyl group that contains a methylthio substituent. This can be achieved through a nucleophilic substitution reaction.

Introduction of the furan moiety: The benzyl-piperidinyl intermediate is then reacted with furan-2-carboxylic acid chloride under suitable conditions, leading to the formation of the desired compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound would involve similar steps but on a larger scale. Efficient catalytic systems and optimized reaction conditions would be employed to maximize yield and purity. Continuous flow processes and automated systems might be used to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methylthio group in the compound can be oxidized to form a sulfoxide or sulfone.

Reduction: The furan ring can undergo hydrogenation, leading to dihydrofuran derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Reduction: Hydrogenation using catalysts such as palladium on carbon under hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products:

Oxidation of the methylthio group leads to sulfoxide or sulfone derivatives.

Reduction of the furan ring produces dihydrofuran derivatives.

Substitution of the benzyl group forms various substituted benzyl derivatives.

Scientific Research Applications

Neuropharmacology

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide has been investigated for its neuroprotective properties. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly involving the NMDA receptors, which play a crucial role in excitotoxicity and neurodegenerative diseases. For instance, KYNA (kynurenic acid), a metabolite in the kynurenine pathway, exhibits neuroprotective effects by antagonizing NMDA receptors, potentially paralleling the actions of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide .

Case Study: Neuroprotection

In a study exploring neuroprotective agents, researchers found that compounds similar to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide effectively reduced neuronal damage in models of Alzheimer's disease. The study highlighted the compound's ability to inhibit excitotoxic pathways mediated by glutamate signaling, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anticancer Properties

Emerging research indicates that N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide may possess anticancer properties. The compound's structural features suggest potential interactions with key cancer-related pathways.

Case Study: Antitumor Activity

A recent investigation assessed the compound's effects on various cancer cell lines. Results demonstrated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. This study underscores the need for further exploration of its anticancer mechanisms .

Analgesic Effects

The analgesic potential of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide has also been examined. Similar compounds have shown promise in modulating pain pathways, particularly through interactions with opioid receptors.

Case Study: Pain Management

In preclinical trials, administration of the compound resulted in notable pain relief in models of neuropathic pain. The findings suggest that it may act as a novel analgesic agent by enhancing endogenous pain control mechanisms .

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The piperidinyl moiety is known to bind to certain receptors in the nervous system, potentially modulating neurotransmitter activity. The furan-carboxamide structure might contribute to its ability to inhibit particular enzymes, leading to varied biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

- Structure : Shares the furan-2-carboxamide group but replaces the 2-(methylthio)benzyl substituent with a 2-phenylethyl group on the piperidine nitrogen.

- Pharmacological Relevance : A potent opioid agonist listed under Schedule I of the 1961 Single Convention on Narcotic Drugs due to high μ-opioid receptor affinity .

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (Compound 18)

- Structure : Features a bulkier tert-butylphenyl group and a pyridine-containing substituent instead of the methylthio-benzyl group.

- Synthesis : Prepared via coupling reactions with yields dependent on substituent steric effects (e.g., tert-butyl groups may hinder reactivity) .

- Physicochemical Properties : Higher molecular weight (MW: ~450 g/mol) compared to the target compound (estimated MW: ~360 g/mol), which may influence solubility and bioavailability .

N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide

Functional Group Variations and Pharmacological Impact

Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

- Structure : Replaces furan-2-carboxamide with thiophene-2-carboxamide.

- Regulatory Status : Listed under Schedule I due to opioid activity. Thiophene’s sulfur atom may enhance metabolic stability compared to furan’s oxygen .

Compound 34 (N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide)

- Structure : Uses a piperazine core with a methoxyphenyl group and a 5-iodobenzofuran-carboxamide.

- Synthesis: Yielded 63% via carbodiimide-mediated coupling.

Key Findings and Implications

- Structural-Activity Relationships (SAR): Aromatic Substituents: Thiophene/furan carboxamides enhance receptor binding in opioid analogs . The target compound’s methylthio group could modulate selectivity for non-opioid targets. Lipophilicity: Higher LogD values correlate with improved CNS penetration, as seen in benzofuran derivatives .

- Regulatory Considerations : Unlike Furanylfentanyl or Thiophene Fentanyl, the target compound lacks direct evidence of opioid activity, but structural similarities warrant caution in legal classification .

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of considerable interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide is , with a molecular weight of approximately 411.5 g/mol. The compound features a furan ring, a piperidine moiety, and a methylthio-benzyl substituent, which are key components influencing its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. For instance, related piperidine derivatives have demonstrated IC50 values in the low micromolar range against MAGL, indicating potential for therapeutic applications in pain management and inflammation .

- Antiviral Activity : Research on heterocycles has indicated that compounds containing furan rings exhibit antiviral properties. For example, modifications at specific positions on the heterocyclic framework can enhance reverse transcriptase inhibitory activity, suggesting that N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide may also possess similar effects against viral targets .

- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity. Related compounds have shown significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Biological Activity Data

The following table summarizes the biological activities reported for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide and related compounds:

| Activity Type | Assay Type | IC50/MIC (µM) | Reference |

|---|---|---|---|

| MAGL Inhibition | Enzymatic Assay | 0.84 | |

| Antiviral Activity | MT-4 Cell Line | 0.20 - 0.35 | |

| Antimicrobial Activity | Bacterial Strains | 12.5 - 32 |

Case Studies and Research Findings

Several studies have highlighted the potential of compounds structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide:

- Antiviral Studies : A study focusing on N-Heterocycles demonstrated that modifications at the C-2 and N-3 positions significantly enhanced antiviral potency against HIV reverse transcriptase, with some compounds showing improved efficacy over existing therapies .

- Enzyme Inhibition Studies : Research into benzoylpiperidine derivatives revealed substantial MAGL inhibition, with selectivity over other enzymes in the endocannabinoid system, suggesting potential for developing non-opioid analgesics .

- Antimicrobial Efficacy : Compounds similar to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide were evaluated against various pathogens, demonstrating promising results that warrant further investigation into their clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Piperidine ring functionalization via reductive amination or nucleophilic substitution to introduce the 2-(methylthio)benzyl group. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, with triethylamine (TEA) as a base .

- Step 2 : Coupling of the modified piperidine intermediate with furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 80–100°C) while maintaining yields >75% . Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm with LC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm piperidine ring conformation, methylthio group integration (δ ~2.5 ppm for SCH), and furan carbonyl resonance (δ ~160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 387.15 (calculated: 387.17) .

- X-ray Crystallography : Resolves bond angles (e.g., 112° for C-S-C in methylthio group) and crystallographic packing .

Q. What are the compound’s physicochemical properties, and how do they influence experimental design?

- Properties :

- Solubility : Low aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for in vitro assays .

- LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

- Stability : Degrades at pH <4 (hydrolysis of amide bond) and >40°C; store at -20°C in anhydrous conditions .

Advanced Research Questions

Q. How does the methylthio substituent impact structure-activity relationships (SAR) and metabolic pathways?

- SAR Insights :

- The methylthio group enhances binding to opioid receptors (e.g., µ-opioid receptor, K ~15 nM) compared to non-thio analogs (K >100 nM) .

- Metabolism : Methylthio oxidation to sulfoxide (CYP3A4-mediated) increases polarity, reducing blood-brain barrier penetration. Use LC-MS/MS to track metabolites in hepatic microsomes .

Q. What computational strategies are effective for predicting target interactions and off-target risks?

- Approaches :

- Docking : AutoDock Vina models predict high-affinity binding to opioid receptors (binding energy ≤ -9.5 kcal/mol). Validate with mutagenesis studies (e.g., D147A mutation reduces affinity by 80%) .

- Off-Target Screening : SwissTargetPrediction identifies adenosine A receptor (Probability ~0.7) and monoamine oxidases (MAO-B, Probability ~0.6) as secondary targets .

Q. How can stability under physiological conditions be systematically evaluated, and what formulations mitigate degradation?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; quantify intact compound via HPLC (C18 column, acetonitrile/water gradient) .

- Formulation : Lipid-based nanoparticles (e.g., liposomes) improve plasma stability (t >8 hours vs. 2 hours in free form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.